Sodium 6-methylheptyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

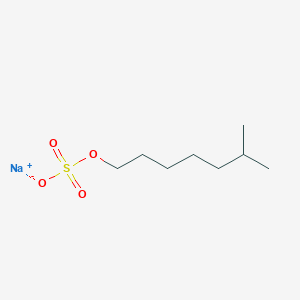

Sodium 6-methylheptyl sulfate is an organosulfate compound with the molecular formula C8H17NaO4S. It is a surfactant, meaning it has the ability to reduce the surface tension of liquids, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylheptyl sulfate typically involves the sulfation of 6-methylheptanol. This process can be achieved using sulfating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions. The sulfation process is followed by neutralization with sodium hydroxide to produce the final sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methylheptyl sulfate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form 6-methylheptanol and sulfuric acid.

Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.

Substitution: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: 6-methylheptanol and sulfuric acid.

Oxidation: Corresponding sulfonic acids.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Sodium 6-methylheptyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents

Mechanism of Action

The primary mechanism of action of sodium 6-methylheptyl sulfate is its ability to reduce surface tension. This property allows it to interact with lipid membranes, leading to their disruption. In biological systems, it can solubilize membrane proteins and lipids, facilitating their extraction and analysis .

Comparison with Similar Compounds

Sodium dodecyl sulfate: Another widely used surfactant with a longer alkyl chain.

Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.

Sodium lauryl sulfate: Commonly used in household products and personal care items.

Uniqueness: Sodium 6-methylheptyl sulfate is unique due to its specific alkyl chain length and branching, which can impart different solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications where specific surfactant characteristics are required .

Biological Activity

Sodium 6-methylheptyl sulfate (C8H17NaO4S) is a sulfate ester that has garnered attention due to its diverse biological activities. This article compiles findings from various studies, focusing on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a hydrophobic alkyl chain with a sulfate group, which influences its solubility and biological interactions. Its structure can be represented as follows:

- Molecular Formula : C8H17NaO4S

- Molecular Weight : 218.28 g/mol

The presence of the sulfate group is crucial for its biological activity, as it interacts with various biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several pathogenic microorganisms:

- Gram-negative Bacteria : Effective against Escherichia coli and Vibrio alginoliticus, with zones of inhibition reported at concentrations as low as 0.05 µg/disk .

- Fungi : Demonstrated activity against fungal strains such as Mortierella ramaniana, indicating its potential as an antifungal agent .

2. Cytotoxicity

This compound has shown cytotoxic effects in various cancer cell lines:

- Murine Fibrosarcoma (WEHI) : Exhibited an IC50 of approximately 12.2 µg/mL, indicating moderate cytotoxicity .

- Human Melanoma (IGR-1) : Weak cytotoxicity was observed with IC50 values ranging from 50 to 370 µg/mL for related compounds .

These findings suggest that this compound may have potential applications in cancer therapeutics.

3. Thrombin Inhibition

Thrombin is a key target in the treatment of thrombotic diseases. This compound's sulfate ester structure is associated with thrombin inhibition, similar to other sulfated compounds. The mechanism likely involves competitive inhibition at the active site of thrombin, which could lead to therapeutic applications in anticoagulation .

The biological activities of this compound are attributed to its ability to interact with various biomolecules:

- Membrane Interaction : The hydrophobic alkyl chain allows for integration into lipid membranes, potentially disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : The sulfate group can interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals diverse applications and effects of this compound:

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Current data suggest low toxicity levels in animal models; however, further studies are needed to fully understand its safety profile in humans .

Properties

CAS No. |

71880-77-8 |

|---|---|

Molecular Formula |

C8H17NaO4S |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

sodium;6-methylheptyl sulfate |

InChI |

InChI=1S/C8H18O4S.Na/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

WOSBDFMUPUONBL-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.